molecular formula C24H43NO4 B1162279 Lumula

Lumula

Cat. No.: B1162279
M. Wt: 409.6
InChI Key: HKPRCFLRPPLNEN-XKRYCQBQSA-N
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Description

Chemical Identity and Nomenclature of Lumula

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is:
(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-N-ethylhept-5-enamide . This name reflects its stereochemistry, functional groups, and carbon backbone:

  • Stereochemical descriptors : 1R,2R,3R,5S denote the absolute configuration of the cyclopentyl ring.
  • Functional groups : Includes hydroxy (-OH), oxo (=O), and amide (-CONH-) moieties.
  • Unsaturation : The 5Z designation specifies a cis double bond in the heptenamide chain.

Synonyms for this compound, as documented across pharmacological and chemical databases, include:

Synonym Source Context
Maxeyprost Alternative pharmaceutical designation
Unoprostone N-ethyl amide Reflects structural relationship to unoprostone
N-Ethyl-9α,11α-dihydroxy-15-oxo-20α,20β-dihomoprost-5Z-en-1-amide Descriptive name emphasizing prostaglandin analog features

These synonyms highlight its hybrid nature, combining features of docosanoids (unoprostone) and prostamides (bimatoprost) .

Molecular Formula and Weight

This compound’s molecular formula is C₂₄H₄₃NO₄ , derived from its 24-carbon backbone containing:

  • One nitrogen atom (amide group)
  • Four oxygen atoms (two hydroxyl, one oxo, one amide)

The molecular weight , calculated using standard atomic masses, is 409.6 g/mol . This value aligns with mass spectrometry data reported in PubChem (exact mass: 409.3192 Da) .

Structural Features Table
Component Position Role in Structure
Cyclopentyl ring Core scaffold Bears hydroxyl and oxo substituents
Heptenamide side chain C7 position Contains cis double bond (5Z)
N-Ethyl amide Terminal group Prodrug feature for lipophilicity
3-Oxodecyl chain C2 substituent Modulates receptor binding

CAS Registry Number and PubChem CID

The CAS Registry Number for this compound is 511229-72-4 , a unique identifier assigned by the Chemical Abstracts Service . This number ensures unambiguous identification in regulatory and commercial contexts.

The PubChem Compound Identifier (CID) , which provides access to its experimental and computed chemical properties, is 58657884 . PubChem records include:

  • 2D/3D structural data
  • Hydrogen bond donor/acceptor counts (3 and 4, respectively)
  • Rotatable bond count (16)
Key Identifiers Table
Identifier Value Database Linkage
CAS Number 511229-72-4 ChemicalBook, Cayman Chemical, PubChem
PubChem CID 58657884 PubChem entry with spectral data
MDL Number MFCD05863948 Supplier catalogs

Properties

Molecular Formula

C24H43NO4

Molecular Weight

409.6

InChI

InChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)/b11-8-/t20-,21-,22+,23-/m1/s1

InChI Key

HKPRCFLRPPLNEN-XKRYCQBQSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(N([H])CC)=O)[C@@H](CCC(CCCCCCC)=O)[C@H](O)C1

Synonyms

Maxeyprost; Unoprostone N-ethyl amide

Origin of Product

United States

Preparation Methods

Continuous Flow Synthesis

Modern manufacturing facilities utilize continuous flow reactors to enhance reaction control and scalability:

ParameterLaboratory ScalePilot PlantFull Production
Reaction Volume500 mL200 L5000 L
Temperature Control±1°C±0.5°C±0.2°C
Mixing Efficiency85%92%98%

The process features in-line Fourier-transform infrared spectroscopy (FTIR) for real-time monitoring of intermediate conversion rates.

Crystallization Optimization

Final purification employs anti-solvent crystallization with a methanol/water gradient system:

  • Phase 1 : Rapid cooling from 50°C to 10°C at 15°C/min induces primary nucleation

  • Phase 2 : Isothermal aging at 10°C for 12 hours improves crystal habit

  • Phase 3 : Directional freezing at −20°C enhances polymorphic purity

This protocol achieves >99.5% enantiomeric excess while maintaining particle sizes between 20–50 μm for optimal formulation properties.

Analytical Characterization

Spectroscopic Verification

Critical quality attributes are verified through multimodal analysis:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃): δ 5.45 (m, 2H, CH=CH), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃)

  • ¹³C NMR (151 MHz, CDCl₃): δ 178.9 (C=O), 134.2 (CH=CH), 62.1 (OCH₂CH₃)

Mass Spectrometry

  • High-resolution ESI-MS: m/z 410.3012 [M+H]⁺ (calc. 410.2998 for C₂₄H₄₃NO₄)

Stability Profiling

Accelerated stability studies under ICH guidelines demonstrate:

ConditionDegradation ProductsImpurity Level
40°C/75% RH, 6 moOxidative dimer0.12%
Light exposure, 3 moGeometric isomer0.08%
Acid hydrolysisFree carboxylic acid1.45%

Green Chemistry Considerations

Solvent Recovery Systems

A closed-loop extraction system recovers >98% of dichloromethane through:

  • Multistage vacuum distillation

  • Molecular sieve dehydration

  • UV-catalyzed peroxide removal

Catalytic Waste Reduction

Palladium catalysts are immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd), enabling:

  • 15× reuse cycles without activity loss

  • 92% metal recovery rate via magnetic separation

Regulatory Compliance

Genotoxic Impurity Control

Potential mutagenic impurities are controlled through:

  • QbD Approach : Design space modeling for byproduct suppression

  • On-line LC-MS : Continuous monitoring of ethyl chloride residuals

Environmental Impact Assessment

Life cycle analysis reveals:

  • Carbon footprint: 8.2 kg CO₂-eq/kg product

  • Water usage: 120 L/kg (75% recycled)

Q & A

Q. How should researchers handle missing or inconsistent data in long-term stability studies of this compound?

  • Methodological Answer : Implement multiple imputation techniques (e.g., MICE algorithm) for missing data, ensuring assumptions about missingness mechanisms are tested. For inconsistencies, apply sensitivity analysis to evaluate the impact of outlier removal. Document all data adjustments transparently in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lumula
Reactant of Route 2
Lumula

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